molecular formula C22H23N5S B335136 (8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

(8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B335136
M. Wt: 389.5 g/mol
InChI Key: OGSLPWOKGZZRMP-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is a complex organic compound with the molecular formula C22H23N5S. It is characterized by the presence of an isoquinoline core, substituted with amino, methylsulfanyl, and propyl groups, along with three cyano groups.

Preparation Methods

The synthesis of (8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

(8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

(8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar compounds to (8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile include other isoquinoline derivatives with varying substituents. These compounds may share similar core structures but differ in their functional groups, leading to differences in their chemical reactivity and biological activity. Examples include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and the resulting properties.

Properties

Molecular Formula

C22H23N5S

Molecular Weight

389.5 g/mol

IUPAC Name

(8S,8aR)-6-amino-8-(3-methylsulfanylphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C22H23N5S/c1-3-8-27-9-7-17-18(11-23)21(26)22(13-24,14-25)20(19(17)12-27)15-5-4-6-16(10-15)28-2/h4-7,10,19-20H,3,8-9,12,26H2,1-2H3/t19-,20+/m0/s1

InChI Key

OGSLPWOKGZZRMP-VQTJNVASSA-N

Isomeric SMILES

CCCN1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)SC

SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)SC

Canonical SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)SC

Origin of Product

United States

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